Netoglitazone - 161600-01-7

Netoglitazone

Catalog Number: EVT-276840
CAS Number: 161600-01-7
Molecular Formula: C21H16FNO3S
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Netoglitazone (also known as MCC-555) is a synthetic compound classified as a thiazolidinedione derivative. [, , ] It is recognized for its role as a peroxisome proliferator-activated receptor (PPAR) agonist, specifically exhibiting dual agonistic activity towards both PPARα and PPARγ subtypes. [, , , , , , ] This dual action makes Netoglitazone a subject of significant interest in scientific research, particularly in the fields of metabolism and cellular differentiation.

Relevance: Pioglitazone, along with Rosiglitazone, serves as a benchmark for newer thiazolidinediones due to their clinical success. [] Both Pioglitazone and Netoglitazone are PPARγ agonists, but Netoglitazone also exhibits PPARα activity, potentially offering a broader therapeutic profile. [, , ] Structurally, both contain the thiazolidinedione ring, but their side chains differ, which might contribute to their distinct pharmacological profiles. [, , ] Research suggests that Pioglitazone might induce more pronounced lipid accumulation during osteogenesis compared to Netoglitazone. []

Rosiglitazone

Compound Description: Rosiglitazone, another thiazolidinedione and a potent PPARγ agonist, is also used clinically for type 2 diabetes management due to its insulin-sensitizing effects. [, , , , ] Similar to Pioglitazone, it has been associated with side effects like weight gain. [, ]

Englitazone

Compound Description: Englitazone is a thiazolidinedione derivative that was investigated for its potential as an antidiabetic agent. [, , ] Despite showing promise, its development was discontinued. []

Troglitazone

Compound Description: Troglitazone is a thiazolidinedione. [, , , ] Despite being the first thiazolidinedione marketed for type 2 diabetes treatment, it was withdrawn due to severe liver toxicity. []

Relevance: Troglitazone, similar to Netoglitazone, is a thiazolidinedione and acts as a PPARγ agonist. [, , ] This highlights the potential challenges in developing safe and effective thiazolidinediones for diabetes treatment. Troglitazone's withdrawal emphasizes the importance of thoroughly evaluating the safety profile of new thiazolidinediones like Netoglitazone. []

Balaglitazone

Compound Description: Balaglitazone is a novel thiazolidinedione that has undergone clinical trials for treating type 2 diabetes. [, , ]

Relevance: Balaglitazone, along with Netoglitazone, represents a newer generation of thiazolidinediones. [, ] Both are PPAR agonists, but their specific pharmacological profiles and potential advantages over earlier thiazolidinediones require further investigation. []

Dehydro-di-isoeugenol and Macelignan

Compound Description: Dehydro-di-isoeugenol and Macelignan are naturally occurring compounds found in nutmeg seeds (Myristica fragrans Hout). [] These compounds have demonstrated antidiabetic activity in in vitro studies. []

Relevance: While structurally different from Netoglitazone, Dehydro-di-isoeugenol and Macelignan are relevant because they exemplify the ongoing search for novel antidiabetic agents from natural sources. [] Their distinct structures and potential mechanisms of action highlight the diversity of approaches to developing antidiabetic therapies. []

Relevance: GW501516, unlike Netoglitazone, selectively targets PPARδ, highlighting the potential for developing subtype-selective PPAR agonists. [] This selectivity might offer a more targeted approach to treating metabolic disorders with potentially fewer side effects. []

Metaglidasen

Compound Description: Metaglidasen is a partial PPARγ agonist that has been investigated in clinical trials for type 2 diabetes and dyslipidemia. [] It aims to provide the benefits of PPARγ activation with a potentially reduced risk of side effects associated with full PPARγ agonists. []

Relevance: Metaglidasen, unlike Netoglitazone, which acts as a full PPARγ agonist, acts as a partial agonist. [] This approach aims to achieve a balance between efficacy and safety. [] The clinical development of Metaglidasen demonstrates the ongoing interest in optimizing PPAR modulation for metabolic diseases. []

Note: DRF-2189, PHT46, PMT13, DRF-2519, KRP-297, rivoglitazone and CLX-921, although mentioned as thiazolidinedione derivatives, lack sufficient information in the provided abstracts for a detailed analysis in relation to Netoglitazone. [, ] Further research is needed to elaborate on their specific properties and compare them to Netoglitazone.

Overview

Netoglitazone is a synthetic compound that belongs to the class of thiazolidinediones, which are primarily used in the treatment of type 2 diabetes mellitus. It acts as a dual agonist for peroxisome proliferator-activated receptor gamma and alpha, influencing glucose metabolism and adipogenesis. This compound has garnered attention due to its selective effects on fat and bone, differentiating it from other agents in its class.

Source and Classification

Netoglitazone is classified as a thiazolidinedione and specifically targets peroxisome proliferator-activated receptors (PPARs), which are nuclear hormone receptors that regulate gene expression involved in glucose and lipid metabolism. The compound is synthesized through various chemical processes aimed at enhancing its pharmacological efficacy while minimizing side effects associated with other thiazolidinediones.

Synthesis Analysis

Methods and Technical Details

The synthesis of Netoglitazone can be achieved through several methodologies, with a focus on optimizing yield and purity. One common approach involves the reduction of 6-hydroxynaphthalen-2-carboxylic acid using trimethyl borate and borane. This method has been noted for its efficiency in producing high yields of the desired compound .

Another synthetic pathway includes the reaction of ethyl chloroacetate with thiosemicarbazone in the presence of sodium ethoxide, which generates 2-hydrazino-4-thiazolidinone. This intermediate can then be refluxed in dilute hydrochloric acid to yield Netoglitazone . Additionally, advanced techniques such as ultrasound-assisted synthesis have been explored to enhance reaction rates and yields, demonstrating the evolving nature of synthetic methodologies in pharmaceutical chemistry .

Molecular Structure Analysis

Structure and Data

The molecular formula of Netoglitazone is C₁₈H₁₅N₃O₃S, with a molecular weight of approximately 341.40 g/mol. The compound features a thiazolidinedione core structure, characterized by a five-membered ring containing sulfur and nitrogen atoms, along with various functional groups that contribute to its biological activity.

The three-dimensional conformation of Netoglitazone allows for optimal interaction with PPARs, facilitating its agonistic effects on these receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Netoglitazone undergoes several key chemical reactions during its synthesis. The initial step typically involves nucleophilic substitution reactions where ethyl chloroacetate reacts with thiosemicarbazones to form thiazolidinone derivatives. Subsequent steps often involve cyclization reactions that stabilize the structure through formation of new carbon-sulfur bonds.

The compound's reactivity can also be influenced by external conditions such as temperature and pH, which are critical for optimizing yield during synthesis .

Mechanism of Action

Process and Data

Netoglitazone exerts its pharmacological effects primarily through activation of PPAR gamma and PPAR alpha receptors. Upon binding to these receptors, it promotes adipocyte differentiation and enhances insulin sensitivity by modulating gene expression related to glucose uptake and lipid metabolism.

The mechanism involves displacement of corepressors from PPAR/RXR heterodimers, allowing these complexes to bind to peroxisome proliferator response elements in target genes. This process leads to transcriptional activation of genes involved in fatty acid storage and glucose metabolism, thereby contributing to improved glycemic control in diabetic patients .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Netoglitazone is typically presented as a white to off-white crystalline powder. Its solubility characteristics indicate that it is soluble in organic solvents but has limited solubility in water, which affects its bioavailability when administered orally.

Key physical properties include:

  • Melting Point: Approximately 140-145 °C
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, aiding in membrane penetration.
  • pKa: Relevant for understanding its ionization state at physiological pH.

These properties contribute to the pharmacokinetic profile of Netoglitazone, influencing absorption, distribution, metabolism, and excretion .

Applications

Scientific Uses

Netoglitazone has significant applications in the management of type 2 diabetes mellitus due to its ability to improve insulin sensitivity and regulate glucose levels. Research has also explored its potential benefits in treating metabolic syndrome and associated complications such as obesity-related disorders.

In addition to therapeutic uses, Netoglitazone serves as a valuable tool in pharmacological studies aimed at understanding PPAR-mediated pathways and their implications in metabolic diseases. Its dual agonistic properties make it a subject of interest for developing new treatments targeting multiple aspects of metabolic dysregulation .

Molecular Mechanisms of Action and Receptor Interactions

PPAR-γ Modulation: Partial Agonism and Cell-Type Specificity

Netoglitazone (MCC-555, RWJ-241947) is a thiazolidinedione derivative that functions as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ). Unlike full agonists such as rosiglitazone, netoglitazone exhibits partial agonism with significant cell-type-dependent activity variations. Structural analyses reveal that netoglitazone binds to the PPARγ ligand-binding domain (LBD), inducing distinct conformational changes compared to full agonists. The PPARγ LBD comprises 13 α-helices and a 4-stranded β-sheet, forming a large Y-shaped cavity (~1400 ų) that accommodates diverse ligand structures [8]. Netoglitazone occupies the canonical binding pocket near the activation function-2 (AF-2) helix but stabilizes helix H12 in an intermediate position between active and inactive conformations [3] [7].

This unique binding mode translates to functional selectivity across tissues:

  • In adipocyte precursors and bone marrow mesenchymal cells, netoglitazone demonstrates approximately 100-fold lower potency than rosiglitazone in activating PPARγ2-dependent transcriptional programs [2] [4].
  • Despite reduced efficacy in adipogenesis, netoglitazone retains robust insulin-sensitizing effects in muscle and liver tissues. In diabetic rodent models, netoglitazone exhibits 50-fold greater glucose-lowering potency than rosiglitazone despite lower receptor binding affinity [4].
  • In osteoblast lineage cells (U-33/γ2 model), netoglitazone requires 100-fold higher concentrations than rosiglitazone to suppress osteogenic differentiation markers like alkaline phosphatase and mineralization [2] [4].

This cell-selective partial agonism stems from tissue-specific cofactor availability and PPARγ isoform expression. PPARγ2, predominantly expressed in adipose tissue, shows greater sensitivity to full agonists, while netoglitazone's partial agonism may better preserve physiological regulation in non-adipose tissues [2] [9].

Table 1: Cell-Type-Specific Responses to Netoglitazone

Cellular ContextPPARγ IsoformNetoglitazone EfficacyFunctional Outcome
Preadipocytesγ2Weak partial agonistModerate adipogenesis (Oil Red O+ cells)
Bone marrow mesenchymal cellsγ2Weak partial agonistMinimal osteoblast suppression
Hepatocytesγ1Partial agonistEnhanced insulin sensitivity
Skeletal muscleγ1Partial agonistImproved glucose uptake

Differential Co-Activator Recruitment Compared to Rosiglitazone

PPARγ-mediated transcription requires recruitment of co-activator complexes that modify chromatin structure and facilitate RNA polymerase assembly. Full and partial agonists induce distinct cofactor recruitment profiles due to ligand-specific conformational changes in the PPARγ LBD. The AF-2 helix conformation directly influences the receptor's affinity for LXXLL motifs in co-activators [3] [6].

Netoglitazone exhibits divergent cofactor engagement compared to rosiglitazone:

  • Reduced SRC-1/CBP/p300 recruitment: Unlike rosiglitazone, netoglitazone does not fully stabilize the H12 helix, resulting in weaker interactions with classical p160 co-activators that drive adipogenic programs [3] [7].
  • Preferential TRAP220/DRIP205 binding: Netoglitazone favors recruitment of the TRAP/Mediator complex subunit TRAP220, which connects PPARγ to the RNA polymerase II machinery. This complex preferentially regulates metabolic genes over adipogenic targets [4] [10].
  • Context-dependent corepressor release: In osteoblastic cells, netoglitazone incompletely dissociates corepressors NCoR and SMRT, contributing to its attenuated anti-osteoblastic activity. This contrasts with rosiglitazone's efficient corepressor displacement [2] [4].

Structural studies reveal that netoglitazone's extended methoxy-phenyl group accesses an alternate binding region near the β-sheet area, potentially influencing H3-H4-H5 domain positioning. This unique interaction pattern may explain its selective cofactor recruitment and reduced adipogenic potential compared to rosiglitazone, which primarily engages the canonical AF-2 pocket [7] [10].

Table 2: Co-activator Recruitment Profiles of PPARγ Ligands

Co-activator ComplexFunctionRosiglitazone RecruitmentNetoglitazone RecruitmentFunctional Consequence
SRC-1/p160 familyHistone acetylationStrong +++Weak +Reduced adipogenesis
CBP/p300Chromatin remodelingStrong +++Moderate ++Selective gene activation
TRAP220/DRIP205Mediator complex linkageModerate ++Strong +++Enhanced metabolic gene transcription
PGC-1αMitochondrial biogenesisStrong +++Moderate ++Preserved insulin sensitization

Dual PPARα/γ Agonism and Metabolic Regulation

Though primarily characterized as a PPARγ modulator, netoglitazone demonstrates secondary PPARα activity. PPARα regulates fatty acid β-oxidation primarily in liver, heart, and muscle tissues. Netoglitazone's dual agonism enables integrated regulation of glucose and lipid metabolism [4] [8].

Key metabolic characteristics include:

  • Selective transactivation: In reporter assays, netoglitazone activates PPARγ with EC₅₀ ≈ 100 nM and PPARα with EC₅₀ ≈ 500 nM, indicating approximately 5-fold selectivity for PPARγ over PPARα [4]. This contrasts with full dual agonists like tesaglitazar (PPARα/γ EC₅₀ ratio ≈1).
  • Complementary gene regulation: Netoglitazone upregulates PPARγ-targeted genes involved in glucose uptake (GLUT4) and adipocytokine signaling (adiponectin), while simultaneously inducing PPARα-mediated expression of fatty acid oxidation genes (ACOX, CPT1A) and lipoprotein lipase (LPL) [8] [10].
  • Synergistic metabolic effects: In diabetic KKAy mice, netoglitazone reduces triglycerides 8-fold more effectively than rosiglitazone, attributable to its PPARα component enhancing hepatic fatty acid catabolism [4] [7].

The structural basis for dual activity lies in the conserved architecture of PPAR isotypes. PPARα and PPARγ share ~65% homology in their ligand-binding domains, particularly in the AF-2 helix region where thiazolidinediones anchor. Netoglitazone's methoxy-phenyl extension may engage PPARα-specific residues in the distal arm of the Y-shaped binding cavity, accounting for its moderate transactivation efficacy [7] [8]. This balanced dual agonism enhances insulin sensitivity while mitigating PPARγ-mediated fluid retention and weight gain associated with full agonists.

Table 3: Metabolic Gene Regulation by Netoglitazone

Target GeneProtein FunctionRegulation by NetoglitazonePPAR Isoform InvolvementMetabolic Outcome
GLUT4Glucose transporterUpregulation ↑↑γ-dominantEnhanced peripheral glucose uptake
AdiponectinInsulin-sensitizing adipokineUpregulation ↑↑γ-dominantImproved insulin sensitivity
LPLLipoprotein lipaseUpregulation ↑α + γEnhanced triglyceride clearance
PDK4Pyruvate dehydrogenase kinaseUpregulation ↑↑α-dominantReduced gluconeogenesis
CPT1ACarnitine palmitoyltransferaseUpregulation ↑α-dominantIncreased fatty acid oxidation

Antagonistic Activity in Specific Cellular Contexts

Beyond partial agonism, netoglitazone exhibits context-dependent antagonism through distinct mechanisms:

Inverse agonism in basal states:In unstimulated cells, PPARγ exhibits constitutive activity through ligand-independent AF-1 domain interactions. Netoglitazone suppresses this basal activity by stabilizing the apo-receptor conformation and promoting corepressor retention. In osteoblastic U-33/γ2 cells, netoglitazone maintains NCoR/SMRT complexes at PPAR response elements, preventing spontaneous adipocyte transdifferentiation [2] [4].

Competitive antagonism of full agonists:Netoglitazone competitively inhibits rosiglitazone-induced PPARγ activation by occupying the ligand-binding pocket without fully stabilizing the H12 helix. This is particularly evident in bone marrow stromal cells, where netoglitazone (1 μM) blocks >90% of rosiglitazone-mediated adipogenesis and prevents osteoblast suppression [2] [4].

Gene-selective transrepression:Through protein-protein interactions, netoglitazone suppresses NF-κB and AP-1 signaling pathways independent of DNA binding. This transrepression mechanism reduces pro-inflammatory cytokine production (TNF-α, IL-6) in macrophages while sparing anti-inflammatory PPARγ targets like arginase-1 [5] [9].

The osteoblast-adipocyte divergence highlights netoglitazone's context-dependent actions:

  • In bone marrow, netoglitazone administration (10 μg/g/day) increases adipocyte-specific FABP4/aP2 expression >2-fold but does not affect Runx2, Dlx5, osteocalcin, or collagen I expression [4].
  • This selective agonism preserves trabecular bone mineral density and microarchitecture in C57BL/6 mice, contrasting with rosiglitazone-induced bone loss [2] [4].

The molecular basis for selective antagonism involves netoglitazone's interaction with the Ω-loop region near Ser273 (PPARγ2 numbering). Phosphorylation at this site by CDK5 dysregulates metabolic genes. Netoglitazone inhibits Ser273 phosphorylation more effectively than rosiglitazone, potentially through extended interactions with the β-sheet region, explaining its favorable metabolic effects without strong adipogenic activity [7] [10].

Table 4: Context-Dependent Antagonistic Effects of Netoglitazone

Cellular ContextAntagonistic TargetMechanismFunctional Outcome
Undifferentiated osteoblastsRosiglitazone-induced adipogenesisCompetitive LBD binding + corepressor retentionPreservation of osteoblast differentiation
Quiescent macrophagesNF-κB/AP-1 signalingTransrepression via protein tetheringReduced inflammation, no lipid accumulation
Basal adipocytesConstitutive PPARγ activityInverse agonism via H12 destabilizationPrevention of spontaneous differentiation
CDK5-activated systemsPPARγ Ser273 phosphorylationAltered β-sheet stabilizationSelective insulin sensitization

Table 5: Chemical Identifiers for Netoglitazone

Identifier TypeValue
Systematic Name5-({6-[(2-fluorophenyl)methoxy]naphthalen-2-yl}methyl)-1,3-thiazolidine-2,4-dione
SynonymsMCC-555, RWJ-241947
CAS Registry Number161600-01-7
Chemical FormulaC₂₁H₁₆FNO₃S
Molecular Weight381.42 g/mol
UNIIQOV2JZ647A

Properties

CAS Number

161600-01-7

Product Name

Netoglitazone

IUPAC Name

5-[[6-[(2-fluorophenyl)methoxy]naphthalen-2-yl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H16FNO3S

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H16FNO3S/c22-18-4-2-1-3-16(18)12-26-17-8-7-14-9-13(5-6-15(14)11-17)10-19-20(24)23-21(25)27-19/h1-9,11,19H,10,12H2,(H,23,24,25)

InChI Key

PKWDZWYVIHVNKS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F

Solubility

Soluble in DMSO, not in water

Synonyms

5-((6-((2-fluorophenyl)methoxy)-2-naphthalenyl)methyl)-2,4-thiazolidinedione
MCC 555
MCC-555
netoglitazone
RWJ-241947
RWJ241947

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.